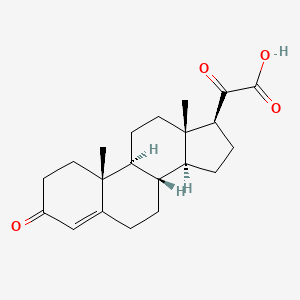
2-(Diphenylphosphino)phenol
Vue d'ensemble
Description
2-(Diphenylphosphino)phenol (also known as 2-diphenylphosphanylphenol or (2-Hydroxyphenyl)diphenylphosphine) is a compound with the molecular formula C18H15OP . It has a molecular weight of 278.3 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)phenol includes a phenol moiety and two phenyl groups attached to a phosphorus atom . The InChI string for the compound isInChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H . Chemical Reactions Analysis
Phenolic compounds, including 2-(Diphenylphosphino)phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They are also known to participate in reactions such as Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, and Stille Coupling .Physical And Chemical Properties Analysis
2-(Diphenylphosphino)phenol has a molecular weight of 278.3 g/mol, a XLogP3-AA value of 4.3, one hydrogen bond donor count, one hydrogen bond acceptor count, and three rotatable bond counts . Its exact mass and monoisotopic mass are both 278.086052095 g/mol .Applications De Recherche Scientifique
Catalyst for Hydroxy (Phosphinoxy)Biphenyls
(2-Diphenylphosphino)phenol: serves as a valuable catalyst in the preparation of hydroxy (phosphinoxy)biphenyls. These compounds are essential intermediates in organic synthesis and have applications in medicinal chemistry, materials science, and ligand design for transition metal complexes .
Formation of Ethylene Copolymers
In polymer chemistry, this phosphine ligand plays a crucial role in the copolymerization of ethylene with linear olefins. The resulting copolymers exhibit tailored properties, such as improved mechanical strength, thermal stability, and chemical resistance. Researchers use this process to create novel materials for various applications .
Copolymerization with Linear Olefins
Beyond ethylene, (2-Diphenylphosphino)phenol facilitates the copolymerization of other linear olefins. By incorporating this ligand, scientists can fine-tune the copolymer structure, leading to materials with specific properties. These applications span from packaging films to specialty coatings .
Silylation of Aryl Halides
Silylation reactions are essential in organic synthesis, especially for introducing silicon-containing groups into molecules. This phosphine ligand enhances the efficiency of silylation reactions involving aryl halides. The resulting silicon-substituted compounds find use in materials science and as intermediates in drug synthesis .
Environmental Ion Exchange Systems
Researchers have explored the complexation behavior of (2-Diphenylphosphino)phenol with first-row transition metals. Its ambivalent (hard/soft) chelating ability is relevant to trapping metal ions in humic acids and other environmental ion exchange systems. Understanding these interactions contributes to environmental remediation and metal speciation studies .
Metal Complexes with Phenolate Functions
In coordination chemistry, (2-Diphenylphosphino)phenol acts as a ligand for various metal ions. Its phenolate function allows for stable complexation, making it useful in designing metal-based catalysts, sensors, and molecular switches. These applications span from catalysis to bioinorganic chemistry .
Mécanisme D'action
Target of Action
2-(Diphenylphosphino)phenol, also known as (2-Hydroxyphenyl)diphenylphosphine , is a phosphine ligand. Phosphine ligands are organophosphorus compounds that are commonly used in inorganic and organometallic chemistry . The primary targets of 2-(Diphenylphosphino)phenol are transition metals, as it acts as a chelating ligand for these metals .
Mode of Action
The compound interacts with its targets (transition metals) through a process known as chelation. Chelation involves the formation of multiple bonds between a ligand (in this case, 2-(Diphenylphosphino)phenol) and a metal ion (the target). This interaction results in the formation of a metal-ligand complex . The mode of complexation is relevant to trapping of metal ions in humic acids and related environmental ion exchange systems with phenolate functions .
Biochemical Pathways
The biochemical pathways affected by 2-(Diphenylphosphino)phenol are primarily those involving the metabolism of phenolic compounds . Phenolic compounds are secondary metabolites of plants and are synthesized and accumulated in response to environmental stress . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s molecular weight (27828 g/mol) and its solid form suggest that its bioavailability may be influenced by these factors.
Result of Action
The result of the action of 2-(Diphenylphosphino)phenol is the formation of metal-ligand complexes . These complexes can have various applications, including the formation of ethylene copolymers and the silylation of aryl halides .
Action Environment
The action, efficacy, and stability of 2-(Diphenylphosphino)phenol can be influenced by various environmental factors. For instance, the compound’s ability to chelate transition metals can be affected by the presence and concentration of these metals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Safety and Hazards
Propriétés
IUPAC Name |
2-diphenylphosphanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOYIFINVBZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332321 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphino)phenol | |
CAS RN |
60254-10-6 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60254-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-(Diphenylphosphino)phenol be used to develop luminescent materials?
A2: Yes, research has shown that incorporating 2-(Diphenylphosphino)phenol as an auxiliary ligand in heteroleptic C^N cyclometalated iridium complexes can significantly enhance their luminescent performance []. While the exact mechanism is still under investigation, this suggests its potential in developing new, efficient luminescent materials.
Q2: Does 2-(Diphenylphosphino)phenol exhibit any catalytic activity?
A3: Yes, cationic zirconocene complexes utilizing 2-(Diphenylphosphino)phenol have demonstrated catalytic activity in the dehydrogenation of amine boranes []. This behavior is similar to main-group Frustrated Lewis Pairs (FLPs), but these zirconocene complexes operate catalytically, offering a significant advantage over stoichiometric FLP systems [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)
![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)
![3-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1213525.png)


![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1213531.png)
![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)
![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)


